
2,2-Diméthyl-3,4-dihydronaphtalène-1-one
Vue d'ensemble
Description
2,2-Dimethyl-3,4-dihydronaphthalen-1-one, also known as dimethylnaphthalene-1-one, is an organic compound that belongs to the class of naphthalenes. It is a colorless solid with a pleasant odor, and is used in various industrial applications. It has a wide range of applications in the field of scientific research, including synthesis, biological research, and nanotechnology.
Applications De Recherche Scientifique
Activité anticancéreuse
Ce composé est une version synthétique du produit naturel β-lapachone, qui a été isolé de l'arbre lapacho et a montré une activité anticancéreuse prometteuse. Il est étudié pour son potentiel dans les protocoles de traitement du cancer .
Synthèse organique
Il sert d'intermédiaire important en synthèse organique, en particulier dans la production de divers dérivés chimiques qui ont des applications dans différents domaines de la chimie et de la pharmacologie .
Études d'oxydation
Le composé est utilisé dans des études d'oxydation pour étudier la synthèse d'autres structures chimiques, telles que les indanes, qui sont obtenues par des réactions de contraction de cycle .
Réactif chimique
En tant que réactif chimique, il est utilisé dans divers laboratoires à des fins de recherche et de développement, contribuant aux progrès des sciences de la vie et des mesures environnementales .
Recherche pharmaceutique
En recherche pharmaceutique, les dérivés de ce composé sont explorés pour leurs effets modulateurs sur les phénomènes allergiques et inflammatoires et comme inhibiteurs des enzymes de métabolisation de l'acide rétinoïque. Cela a des implications pour le traitement des affections cutanées et du cancer .
Exploration des propriétés chimiques
Les chercheurs étudient les propriétés chimiques du composé, telles que sa réactivité et sa stabilité, pour comprendre son comportement dans différentes conditions et son utilisation potentielle dans diverses réactions chimiques .
Mécanisme D'action
Target of Action
This compound is primarily used as a reagent in organic synthesis reactions .
Mode of Action
It is known to participate in various organic synthesis reactions .
Action Environment
It is known to be a stable compound under normal storage conditions and is soluble in organic solvents like alcohol and ether .
Analyse Biochimique
Biochemical Properties
2,2-Dimethyl-3,4-dihydronaphthalen-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3,4-dihydronaphthalen-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either the inhibition or activation of the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and light exposure. Over time, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can exhibit toxic effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage .
Metabolic Pathways
2,2-Dimethyl-3,4-dihydronaphthalen-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biochemical activities. The compound can also affect metabolic flux, altering the flow of metabolites through different pathways .
Transport and Distribution
Within cells and tissues, 2,2-Dimethyl-3,4-dihydronaphthalen-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .
Propriétés
IUPAC Name |
2,2-dimethyl-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTNPKXCRBTDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448347 | |
| Record name | 2,2-dimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2977-45-9 | |
| Record name | 2,2-dimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-3,4-dihydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


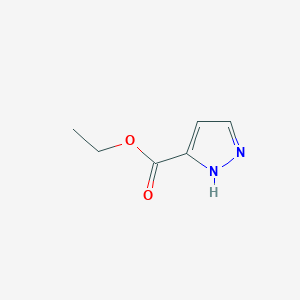

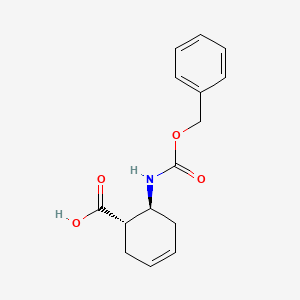
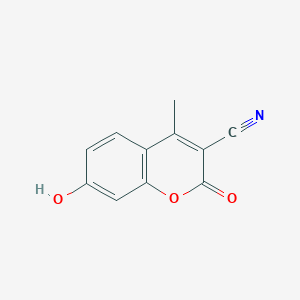
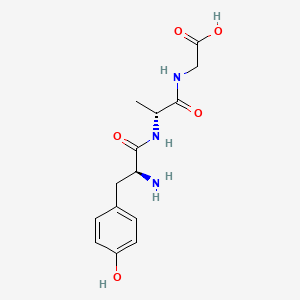
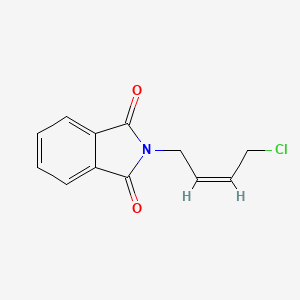



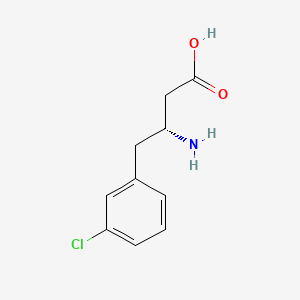


![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)
